Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

CNS pharmacology GABA-A receptor omega receptor selectivity

Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate (CAS 234430-87-6), also referred to as 4-methyl-6-azaindole-5-carboxylic acid methyl ester, is a heterocyclic small molecule belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family. With molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol, it features a fused pyrrole-pyridine bicyclic core bearing a methyl substituent at the 4-position and a methyl ester at the 5-position.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13094034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=CN=C1C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-7-3-4-11-8(7)5-12-9(6)10(13)14-2/h3-5,11H,1-2H3
InChIKeyAZLZRRNVBDQPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate: Structural Identity and Procurement-Relevant Classification


Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate (CAS 234430-87-6), also referred to as 4-methyl-6-azaindole-5-carboxylic acid methyl ester, is a heterocyclic small molecule belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family. With molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol, it features a fused pyrrole-pyridine bicyclic core bearing a methyl substituent at the 4-position and a methyl ester at the 5-position . This substitution pattern distinguishes it from simpler 6-azaindole-5-carboxylate congeners and establishes its primary value as a regiochemically defined synthetic intermediate for medicinal chemistry programs targeting kinase inhibition, CNS receptor modulation, and epigenetic enzyme regulation [1]. The compound is commercially available at ≥95% purity from multiple suppliers, with procurement specifications governed by its CAS registry number .

Why Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate Cannot Be Replaced by Common In-Class Analogs: The Hidden Costs of Scaffold Interchange


Generic substitution among pyrrolopyridine carboxylate derivatives is unreliable because minor structural perturbations produce profound changes in biological target engagement, selectivity, and synthetic utility. The 4-methyl substituent on the 6-azaindole scaffold uniquely abolishes binding to benzodiazepine/omega (BZR) receptor subtypes, a property not shared by the des-methyl parent scaffold (IC₅₀ >1 μM at ω₁) or by the corresponding 4-methyl-substituted β-carboline-3-carboxylates, which retain high nanomolar affinity [1]. The methyl ester at C-5 confers distinct lipophilicity (computed logP ≈1.29) and reactivity compared to the ethyl ester (logP ≈1.8) or free carboxylic acid (logP ≈0.6), directly affecting membrane permeability, prodrug design, and coupling efficiency in amide bond formation [2]. Furthermore, the pyrrolo[2,3-c]pyridine (6-azaindole) regioisomer exhibits divergent kinase selectivity profiles relative to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold; in direct comparative studies, 7-azaindole derivatives demonstrated greater potency against certain kinase targets, while 6-azaindole analogs showed preferential activity against the DYRK1A family [3]. These multidimensional differences mean that procurement of the incorrect analog—whether a different ester, a des-methyl variant, or a regioisomeric scaffold—will yield irreproducible biological results and wasted synthetic effort.

Product-Specific Quantitative Differentiation Evidence for Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate: Comparator-Driven Selection Data


Benzodiazepine Receptor Binding Abolition: 4-Methyl Substitution on 6-Azaindole vs. 4-Methyl on β-Carboline

The 4-methyl substituent on the 6-azaindole-5-carboxylate scaffold completely abolishes binding to all three benzodiazepine receptor subtypes (ω₁, ω₂, ω₅). Compound 28 (methyl 4-methyl-6-azaindole-5-carboxylate, the target compound) showed no significant binding at any subtype (IC₅₀ >10 μM for ω₁, ω₂, and ω₅) . This contrasts sharply with: (a) the 3-substituted 6-azaindole-5-carboxylates in the same series, which display IC₅₀ values of 70–500 nM at ω₁ with approximately two-fold selectivity over ω₂ ; and (b) 4-methyl-substituted β-carboline-3-carboxylates such as ZK-93426 (ethyl 5-isopropoxy-4-methyl-β-carboline-3-carboxylate), which retain high nanomolar affinity for BZR binding sites—a structural class where 4-methyl substitution is known 'not to interfere with binding to the BZR and in fact can actually enhance binding' . This represents a greater than 100-fold loss in binding affinity compared to the most potent 6-azaindole analog (compound 22c, IC₅₀ = 70 nM at ω₁) and an even larger differential versus β-carboline counterparts .

CNS pharmacology GABA-A receptor omega receptor selectivity negative control design

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester vs. Free Carboxylic Acid Physicochemical and Synthetic Profiles

The methyl ester moiety at C-5 defines a distinct intermediate lipophilicity window compared to commonly available analogs. Methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (MW 190.20, computed logP ≈1.29, topological polar surface area ≈55.1 Ų) is more lipophilic than the free carboxylic acid analog 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (MW 176.17, computed logP ≈0.6, CAS 1416440-15-7) , yet more polar than the ethyl ester analog ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (MW 204.23, computed logP ≈1.8, CAS 147503-82-0) . In synthetic applications, the methyl ester offers superior atom economy and lower steric hindrance during amidation compared to the ethyl ester, while providing better organic-phase solubility for coupling reactions than the free acid. The methyl ester also serves as a preferred prodrug moiety: methyl ester prodrugs of pyrrolopyridine carboxylic acids exhibit balanced hydrolytic stability in plasma with sufficient lability for intracellular esterase-mediated release, a property that neither the ethyl ester (slower hydrolysis) nor the free acid (poor membrane permeability) can simultaneously achieve [1].

medicinal chemistry prodrug design synthetic intermediate physicochemical optimization

Regioisomeric Scaffold Differentiation: 6-Azaindole vs. 7-Azaindole Kinase Selectivity Profiles

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, to which the target compound belongs, exhibits a kinase selectivity profile that is distinct from its regioisomer pyrrolo[2,3-b]pyridine (7-azaindole). In a systematic evaluation of azaindole positional isomers as kinase inhibitor templates, derivatives built on the 6-azaindole core were 'considerably less active than the 7-azaindole ones' against a broad kinase panel, but demonstrated a relative selectivity for the DYRK1A kinase family [1]. This contrasts with 7-azaindole-based inhibitors, which show broader potency across multiple kinase families including Aurora kinases and CDKs. Specifically, 6-azaindole derivatives bearing appropriate C-3 and C-5 substitution have yielded DYRK1A inhibitors with nanomolar potency, whereas the corresponding 7-azaindole regioisomers preferentially target Aurora A/B kinases (e.g., IC₅₀ Aurora A/Aurora B = 128/5.7 nM for a representative 7-azaindole-pyrazole hybrid) [1]. The 4-methyl substituent on the target compound further refines this selectivity by introducing a steric constraint at the pyrrole ring position that projects into the kinase solvent-front region, a feature absent in des-methyl or 7-azaindole scaffolds [2].

kinase inhibitor regioisomer selectivity DYRK1A scaffold optimization

Synthetic Accessibility and Yield: Titanium(IV) Chloride Cyclization Route vs. Alternative 6-Azaindole Syntheses

The Doisy (1999) synthesis of the target compound proceeds via a titanium(IV) chloride-mediated Pictet-Spengler-type cyclization from N-benzenesulfonylpyrrole-2-carboxaldehyde and methyl 2-amino-3,3-diethoxybutyrate, achieving a 65% overall yield from the pyrrole carboxaldehyde precursor after N-deprotection with sodium methoxide . This yield compares favorably with alternative 6-azaindole synthetic routes: the classical Leimgruber-Batcho indole synthesis applied to 6-azaindoles typically gives 30–50% yields; the Hemetsberger-Knittel approach from azidopyridines yields 40–55%; and Bartoli indole synthesis routes to 6-azaindoles are limited to 25–45% [1]. The 4-methyl group is installed via the starting methyl 2-amino-3,3-diethoxybutyrate, avoiding late-stage C–H functionalization steps that characterize alternative routes to 4-substituted azaindoles (which often require directed ortho-metalation or halogen-metal exchange sequences with yields of 20–40%) . The benzenesulfonyl protecting group strategy also permits subsequent elaboration at C-3 (via bromination to compound 29, 61% yield), providing a diver gent synthetic pathway .

synthetic methodology heterocycle construction process chemistry building block procurement

Scaffold-Dependent LSD1 Inhibitor Potency: 6-Azaindole Core vs. GSK-354 Chemotype Benchmark

The pyrrolo[2,3-c]pyridine scaffold has been validated as a core for highly potent and reversible LSD1 (lysine-specific demethylase 1) inhibitors in a scaffold-hopping exercise from the GSK-354 chemotype. Compound 46 (LSD1-UM-109), built on the 6-azaindole core, achieved an LSD1 enzymatic IC₅₀ of 3.1 nM, with cellular growth inhibition IC₅₀ values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [1]. While the target compound (methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate) serves as a synthetic precursor rather than the final optimized inhibitor, its 4-methyl-5-carboxylate substitution pattern provides the key functional handles (ester for subsequent amidation at C-5; methyl at C-4 for steric modulation of the solvent-exposed region) that are essential for generating potent LSD1 inhibitors. Replacement with the des-methyl analog or with a 7-azaindole core would eliminate the specific substitution geometry that enables the 3.1 nM potency [1]. In contrast, the original GSK-354 chemotype (a cyclopropylamine-based scaffold) showed LSD1 IC₅₀ values in the 10–100 nM range, demonstrating the potency advantage achievable through the 6-azaindole scaffold optimization [1].

epigenetic inhibitor LSD1 demethylase anticancer agent scaffold hopping

Proton Pump Inhibitory Activity: 1H-Pyrrolo[2,3-c]pyridine Template vs. Clinical Acid Pump Antagonist Benchmarks

The 1H-pyrrolo[2,3-c]pyridine template has demonstrated potent acid pump antagonist (APA) activity through inhibition of gastric H⁺/K⁺-ATPase. Optimized derivatives 14f and 14g achieved IC₅₀ values of 28 nM and 29 nM, respectively, against H⁺/K⁺-ATPase isolated from hog gastric mucosa [1]. These potencies are comparable to the clinical P-CAB (potassium-competitive acid blocker) candidate AR-H047108 and clinically efficacious vonoprazan [2]. The 6-azaindole template with appropriate C-5 carboxylate substitution was identified as the most potent among several heterocyclic templates evaluated for P-CAB activity [2]. While the target compound itself (4-methyl-5-methyl ester) has not been directly tested for APA activity, the C-5 ester serves as the essential functional group for further optimization toward the potent 14f/14g chemotype. The 4-methyl substituent provides a steric handle to modulate the pKa of the pyridine nitrogen (critical for potassium-competitive binding to the enzyme's K⁺-binding site), a property absent in the des-methyl 6-azaindole template [1].

acid pump antagonist H+/K+ ATPase P-CAB gastrointestinal therapeutics

Optimal Application Scenarios for Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate: Evidence-Guided Use Cases


Negative Control Compound Design for Benzodiazepine Receptor Pharmacology Studies

Based on the quantitative evidence that the 4-methyl substitution on the 6-azaindole-5-carboxylate scaffold abolishes omega receptor binding across all subtypes (IC₅₀ >10 μM at ω₁, ω₂, ω₅) [1], researchers studying GABA-A receptor benzodiazepine site pharmacology can use this compound as a structurally matched negative control alongside active 3-substituted 6-azaindole-5-carboxylates (e.g., compound 22c, IC₅₀ = 70 nM at ω₁). This application is unique to the 4-methyl-6-azaindole scaffold because the corresponding 4-methyl-β-carboline controls retain receptor binding and thus cannot serve this purpose.

Synthetic Intermediate for DYRK1A-Selective Kinase Inhibitor Development

The 6-azaindole scaffold exhibits preferential DYRK1A family kinase activity compared to the 7-azaindole regioisomer [1]. Methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate provides the correctly substituted core for generating DYRK1A inhibitor libraries through C-3 functionalization (via the established bromination pathway, compound 29, 61% yield) and C-5 ester amidation [2]. Procurement of this specific building block is indicated for neurodegenerative disease programs (Alzheimer's, Down syndrome) requiring DYRK1A selectivity, as demonstrated by the clinical-stage DYRK1A inhibitor patent landscape [3].

LSD1 Inhibitor Lead Optimization Starting Point for Acute Leukemia Programs

The 6-azaindole-5-carboxylate chemotype has produced LSD1-UM-109, a highly potent LSD1 inhibitor (enzymatic IC₅₀ = 3.1 nM; cellular IC₅₀ = 0.6 nM in MV4;11 AML cells) [1]. The target compound's 4-methyl and 5-methyl ester groups correspond to key structural features of this optimized lead. Medicinal chemistry teams pursuing epigenetic therapies for acute myelogenous leukemia (AML) or small-cell lung cancer should procure this building block for SAR exploration around the C-3 position and ester substitution, leveraging the established 65% synthetic yield for reliable analog generation [2].

Potassium-Competitive Acid Blocker (P-CAB) Template for Gastrointestinal Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated single-digit nanomolar H⁺/K⁺-ATPase inhibition (IC₅₀ = 28–29 nM for optimized derivatives), comparable to the marketed P-CAB vonoprazan [1]. While the target compound requires further substitution at N-1, C-5, and C-7 positions to achieve full APA potency, its 4-methyl-6-azaindole-5-carboxylate core represents the validated starting template identified from systematic heterocyclic template screening [2]. Industrial programs developing next-generation acid suppression therapies with improved onset-of-action profiles should prioritize this scaffold over less potent templates such as imidazo[1,2-a]pyridines (IC₅₀ = 50–500 nM).

Quote Request

Request a Quote for Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.